molecular formula C10H10O2 B3391466 [4-(Prop-1-yn-1-yloxy)phenyl]methanol CAS No. 1803607-81-9

[4-(Prop-1-yn-1-yloxy)phenyl]methanol

Cat. No.: B3391466
CAS No.: 1803607-81-9
M. Wt: 162.18 g/mol
InChI Key: ULVCKORZAHDLTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Prop-1-yn-1-yloxy)phenyl]methanol: is an organic compound with the molecular formula C10H10O2 and a molecular weight of 162.19 g/mol . This compound is characterized by the presence of a phenyl ring substituted with a prop-1-yn-1-yloxy group and a methanol group. It is primarily used in research and development settings, particularly in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Prop-1-yn-1-yloxy)phenyl]methanol typically involves the reaction of 4-hydroxybenzyl alcohol with propargyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-hydroxybenzyl alcohol attacks the propargyl bromide, resulting in the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products:

Scientific Research Applications

Chemistry: [4-(Prop-1-yn-1-yloxy)phenyl]methanol is used as a building block in organic synthesis. It is particularly valuable in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers with specific properties .

Mechanism of Action

The mechanism of action of [4-(Prop-1-yn-1-yloxy)phenyl]methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The prop-1-yn-1-yloxy group can participate in click chemistry reactions, forming stable triazole linkages with azides, which can be used to label or modify biomolecules.

Comparison with Similar Compounds

  • 4-(Prop-2-yn-1-yloxy)phenylmethanol
  • 4-(Prop-2-yn-1-yloxy)benzaldehyde
  • 4-(Prop-2-yn-1-yloxy)benzoic acid

Comparison:

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows for various chemical reactions and the synthesis of complex molecules. Understanding its preparation methods, chemical reactions, and applications can provide valuable insights for researchers and industry professionals.

Properties

IUPAC Name

(4-prop-1-ynoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6,11H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVCKORZAHDLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#COC1=CC=C(C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101285070
Record name Benzenemethanol, 4-(1-propyn-1-yloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101285070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803607-81-9
Record name Benzenemethanol, 4-(1-propyn-1-yloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803607-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 4-(1-propyn-1-yloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101285070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(Prop-1-yn-1-yloxy)phenyl]methanol
Reactant of Route 2
Reactant of Route 2
[4-(Prop-1-yn-1-yloxy)phenyl]methanol
Reactant of Route 3
[4-(Prop-1-yn-1-yloxy)phenyl]methanol
Reactant of Route 4
[4-(Prop-1-yn-1-yloxy)phenyl]methanol
Reactant of Route 5
[4-(Prop-1-yn-1-yloxy)phenyl]methanol
Reactant of Route 6
[4-(Prop-1-yn-1-yloxy)phenyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.